{[2-Chloro-4-(2-ethylphenoxy)phenyl]methyl}(methyl)amine hydrochloride
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Overview
Description
{[2-Chloro-4-(2-ethylphenoxy)phenyl]methyl}(methyl)amine hydrochloride is a chemical compound with a complex structure that includes a chlorinated phenyl ring, an ethylphenoxy group, and a methylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[2-Chloro-4-(2-ethylphenoxy)phenyl]methyl}(methyl)amine hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Ethylphenoxy Intermediate: The reaction begins with the formation of the ethylphenoxy intermediate through the reaction of 2-ethylphenol with a suitable chlorinating agent.
Coupling with Chlorophenylmethylamine: The ethylphenoxy intermediate is then coupled with 2-chlorophenylmethylamine under basic conditions to form the desired product.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
{[2-Chloro-4-(2-ethylphenoxy)phenyl]methyl}(methyl)amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce amines or alcohols.
Scientific Research Applications
{[2-Chloro-4-(2-ethylphenoxy)phenyl]methyl}(methyl)amine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {[2-Chloro-4-(2-ethylphenoxy)phenyl]methyl}(methyl)amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- {[2-Chloro-4-(2-methylphenoxy)phenyl]methyl}(methyl)amine hydrochloride
- {[2-Chloro-4-(2-ethylphenoxy)phenyl]methyl}(ethyl)amine hydrochloride
Uniqueness
{[2-Chloro-4-(2-ethylphenoxy)phenyl]methyl}(methyl)amine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a chlorinated phenyl ring and an ethylphenoxy group makes it particularly interesting for various applications.
Properties
IUPAC Name |
1-[2-chloro-4-(2-ethylphenoxy)phenyl]-N-methylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO.ClH/c1-3-12-6-4-5-7-16(12)19-14-9-8-13(11-18-2)15(17)10-14;/h4-10,18H,3,11H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVKHEDBIFZRZDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OC2=CC(=C(C=C2)CNC)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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